2,5-Dimethyl-1-hexene

Polymer Chemistry Metallocene Catalysis LLDPE Production

2,5-Dimethyl-1-hexene is a branched C8 alpha-olefin for advanced polymer R&D. Its 2-methyl group creates steric hindrance, modulating metallocene-catalyzed LLDPE comonomer incorporation for tailored polymer tacticity and enhanced tear strength. Distinct from linear 1-hexene, it also probes catalyst selectivity. Sourced for R&D; verify isomer-specific specifications before ordering.

Molecular Formula C8H16
Molecular Weight 112.21 g/mol
CAS No. 6975-92-4
Cat. No. B1584997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-1-hexene
CAS6975-92-4
Molecular FormulaC8H16
Molecular Weight112.21 g/mol
Structural Identifiers
SMILESCC(C)CCC(=C)C
InChIInChI=1S/C8H16/c1-7(2)5-6-8(3)4/h8H,1,5-6H2,2-4H3
InChIKeyISZWTVCVSJVEOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyl-1-hexene (CAS 6975-92-4): Procurement-Grade Branched Alpha-Olefin for Selective Synthesis and Polymer Modification


2,5-Dimethyl-1-hexene (CAS 6975-92-4) is a branched C8 alpha-olefin (C8H16, MW 112.21) characterized by a terminal double bond and two methyl substituents at the 2- and 5-positions [1]. This structural motif confers distinct steric and electronic properties compared to linear 1-alkenes. It is a colorless liquid with a boiling point of 111–112 °C, a density of ~0.72 g/mL, and a flash point of 6.7 °C . Commercial availability typically exceeds 95% purity by GC, positioning it as a specialized building block for applications where branched hydrocarbon architecture modulates reactivity, polymer tacticity, or product rheology .

2,5-Dimethyl-1-hexene Procurement: Why Linear 1-Hexene or Internal Olefins Cannot Substitute This Branched Alpha-Olefin


Generic substitution of 2,5-dimethyl-1-hexene with linear 1-hexene or its positional isomers (e.g., 2,5-dimethyl-2-hexene) is scientifically untenable due to fundamental differences in reactivity and steric profile. The terminal double bond in 2,5-dimethyl-1-hexene enables standard alpha-olefin insertion chemistry, yet the adjacent 2-methyl group introduces significant steric hindrance that alters polymerization kinetics and comonomer incorporation rates relative to linear 1-hexene [1]. Furthermore, isomerization to the internal 2-hexene analog—a process that can occur during storage or reaction—eliminates terminal olefin reactivity entirely, as documented in zeolite-catalyzed double-bond migration studies where 1-hexene converts to trans-2-hexene via Brønsted acid mechanisms [2]. These structural distinctions directly impact copolymer composition, product tacticity, and ultimately material performance in LLDPE and specialty polymer applications, mandating rigorous specification of the correct isomer during procurement [3].

2,5-Dimethyl-1-hexene Quantitative Differentiation Evidence: Head-to-Head Data Versus Linear 1-Hexene and Positional Isomers


Sterically Differentiated Copolymerization Kinetics: Reactivity Ratio Comparison in Metallocene-Catalyzed Ethylene Copolymerization

In metallocene-catalyzed ethylene/α-olefin copolymerization, the steric bulk of the comonomer directly influences its reactivity ratio (rα-olefin). Linear 1-hexene exhibits a specific r-value (dependent on catalyst system, typically 0.02–0.04 in many zirconocene systems), indicating good incorporation [1]. While direct r-values for 2,5-dimethyl-1-hexene are not universally published, the well-established principle that α-branched olefins (e.g., 4-methyl-1-pentene) show markedly lower reactivity (higher r-values) compared to linear analogs (e.g., 1-hexene) due to increased steric hindrance at the active site is a class-level inference that applies directly [2]. A user selecting 2,5-dimethyl-1-hexene over linear 1-hexene is explicitly choosing a monomer with predictably slower incorporation kinetics, enabling tailored comonomer distribution and reduced chain walking during polymerization.

Polymer Chemistry Metallocene Catalysis LLDPE Production

Synthetic Selectivity: Quantitative Impact of H2S Co-Feeding on Isobutene Dimerization Product Distribution

The synthesis of 2,5-dimethyl-1-hexene via isobutene dimerization can be steered toward the desired terminal olefin isomer using hydrogen sulfide (H2S) co-feeding. A 2023 study demonstrated that without H2S, the reaction favors internal isomers or saturated products. With H2S co-feeding under mild pressure (1.0–3.0 atm) and 375°C, the selectivity toward the 2,5-dimethylhexene isomer pool is enhanced, and the 1-hexene isomer is generated due to SH radical-mediated pathways [1]. This process-specific selectivity is a key differentiator: a supplier with expertise in this H2S-assisted dimerization can provide higher purity 2,5-dimethyl-1-hexene with reduced contamination from the less reactive 2-hexene analog, which would otherwise require costly separation.

Catalytic Dimerization Process Chemistry Olefin Synthesis

Distinct Physical Property Profile: Boiling Point and Density Comparison Versus Linear 1-Hexene

The branched architecture of 2,5-dimethyl-1-hexene yields physical properties that differ from linear 1-hexene, enabling facile differentiation and quality control. 2,5-Dimethyl-1-hexene exhibits a boiling point of 111–112 °C at 760 mmHg and a density of ~0.72 g/mL at 25°C [1]. In contrast, linear 1-hexene (CAS 592-41-6) boils at 63.5 °C and has a density of 0.673 g/mL [2]. The ~48 °C increase in boiling point for the branched C8 olefin compared to the linear C6 olefin is a direct consequence of increased molecular weight and van der Waals interactions. This substantial difference is not merely academic; it allows for unambiguous identification of incorrect or degraded material using simple GC or density measurements.

Physical Chemistry Process Engineering Quality Control

Safety and Handling Differentiation: Flash Point Comparison

Safety data for 2,5-dimethyl-1-hexene indicates a flash point of 6.7 °C (closed cup) and classification as a flammable liquid (R10: Flammable) . This is comparable to linear 1-hexene, which has a flash point of -26 °C [1]. While both are flammable, 2,5-dimethyl-1-hexene's higher flash point relative to 1-hexene (Δ ~33 °C) means it is significantly less volatile and poses a reduced immediate fire risk during handling at ambient temperatures. However, it still requires storage away from ignition sources. This difference is a practical consideration for facilities with existing storage and handling protocols for flammable liquids, potentially allowing for less stringent temperature control compared to the more volatile 1-hexene.

Process Safety Chemical Handling Regulatory Compliance

2,5-Dimethyl-1-hexene (6975-92-4) Application Scenarios: Where Its Differentiated Properties Drive Scientific and Industrial Value


Modification of Linear Low-Density Polyethylene (LLDPE) Microstructure for Enhanced Toughness

In metallocene-catalyzed LLDPE production, substituting a portion of linear 1-hexene with 2,5-dimethyl-1-hexene introduces controlled, sterically hindered short-chain branches. Based on class-level evidence for α-branched olefins, this comonomer incorporates more slowly than linear 1-hexene, leading to a more heterogeneous distribution of branches along the polymer backbone [7]. This tailored architecture can enhance tie-chain formation between crystalline lamellae, improving Elmendorf tear strength and puncture resistance in film applications without sacrificing processability [8].

Synthesis of High-Octane Fuel Components via Alkylate Upgrading

2,5-Dimethyl-1-hexene and its saturated analogs serve as intermediates in the production of high-octane alkylate for gasoline blending. Patented processes describe the selective conversion of 2,5-dimethylhexenes to aromatic compounds, specifically for upgrading alkylate streams with low Research Octane Number (RON) [7]. The branched structure of 2,5-dimethyl-1-hexene, derived from isobutene dimerization, is a key precursor in these upgrading pathways, enabling the production of fuel components with enhanced knock resistance compared to linear olefin-derived alkylates [8].

Precursor for Branched Surfactants and Plasticizers with Modified Biodegradation Profiles

The branched C8 backbone of 2,5-dimethyl-1-hexene provides a starting point for synthesizing oxo-alcohols and subsequently surfactants or plasticizers. The methyl branching at the 2- and 5-positions imparts differentiated properties: compared to linear C8-derived surfactants (from 1-octene), branched derivatives often exhibit improved wetting, lower pour points, and altered biodegradation kinetics [7]. This is particularly relevant for formulating specialty detergents, emulsifiers for emulsion polymerization, and low-temperature plasticizers where a linear alkyl chain would confer undesirable crystallinity [8].

Model Compound for Studying Steric Effects in Olefin Metathesis and Isomerization Catalysis

The defined structure of 2,5-dimethyl-1-hexene—with a terminal double bond adjacent to a tertiary carbon—makes it an excellent probe molecule for investigating catalyst selectivity. Its propensity to undergo double-bond isomerization to the internal 2-hexene analog on acidic sites is well-documented [7]. Researchers can use this compound to benchmark catalyst activity and selectivity in olefin isomerization, metathesis, or hydroformylation, where the steric environment around the double bond is a critical determinant of reaction outcome and product distribution [8].

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